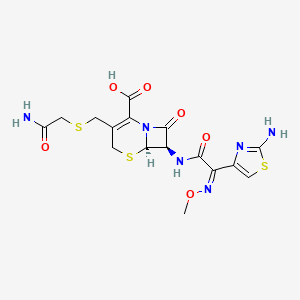

Desfuroyl Ceftiofur S-Acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

120882-25-9 |

|---|---|

Molecular Formula |

C16H18N6O6S3 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1 |

InChI Key |

PLZQZSMSRGAYQG-MVTUETPCSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

Synonyms |

(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Desfuroyl Ceftiofur S-Acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfuroyl Ceftiofur S-Acetamide (DCSA) is a critical analytical derivative of the third-generation cephalosporin antibiotic, ceftiofur. This document provides a comprehensive technical overview of DCSA, including its formation, mechanism of action, and the analytical methodologies for its quantification. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and veterinary medicine. The primary significance of DCSA lies in its role as a stable marker for determining the total residue of ceftiofur and its unstable, microbiologically active metabolites in various biological matrices.[1]

Introduction

Ceftiofur is a broad-spectrum β-lactam antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals.[2][3] Upon administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), its primary and microbiologically active metabolite.[1][2] However, DFC is chemically unstable due to a reactive thiol group, making direct quantification challenging.[1] To overcome this, a derivatization process is employed to convert ceftiofur and all its metabolites containing the intact β-lactam ring into a single, stable compound: this compound.[2][4] This conversion allows for accurate and reliable measurement of total ceftiofur-related residues, which is crucial for pharmacokinetic studies and regulatory monitoring of maximum residue limits (MRLs) in animal-derived food products.[1]

Chemical Structure and Properties:

-

Chemical Name: (6R,7R)-3-(((2-Amino-2-oxoethyl)thio)methyl)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]

-

CAS Number: 120882-25-9

-

Molecular Formula: C16H18N6O6S3[2]

-

Molecular Weight: 486.55 g/mol [2]

Mechanism of Action

The antimicrobial activity of this compound is attributed to the parent compound, ceftiofur, and its primary metabolite, desfuroylceftiofur. Like other β-lactam antibiotics, ceftiofur exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] The disruption of peptidoglycan formation compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[1]

Metabolism and Derivatization Pathway

Ceftiofur undergoes rapid metabolism in animals, primarily through the cleavage of its thioester bond, to form desfuroylceftiofur and furoic acid.[2] Desfuroylceftiofur is the major microbiologically active metabolite.[1][2] Due to its instability, a derivatization step with iodoacetamide is performed during sample analysis to convert it into the stable this compound.[1]

Quantitative Data

Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound (measured as total ceftiofur and related metabolites) in various animal species following different administration routes and formulations.

| Animal Species | Formulation | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC0-LOQ (µg·h/mL) | t1/2 (h) | Reference |

| Beef Cattle | Ceftiofur Sodium | 2.2 mg/kg | IM | 13.9 ± 3.55 | 0.67 - 2.0 | 108 ± 35.0 | - | [3] |

| Beef Cattle | Ceftiofur Sodium | 2.2 mg/kg | SC | 13.6 ± 3.85 | 0.67 - 3.0 | 105 ± 29.8 | - | [3] |

| Water Buffalo | Ceftiofur HCl | 2.2 mg/kg | IM | 3.782 | 3.0 - 6.0 | - | 20.21 | [6] |

| Water Buffalo | Ceftiofur Sodium | 2.2 mg/kg | IM | 6.208 | 1.0 - 3.0 | - | 12.72 | [6] |

| Veal Calves | Ceftiofur | 1 mg/kg/day for 5 days | IM | 4.34 | 2.4 | 42 (AUC0-24h) | 10 | [2] |

| Helmeted Guineafowl | Ceftiofur Crystalline-Free Acid | 10 mg/kg | SC | 5.26 ± 1.54 | 19.3 ± 9.71 | 306 ± 69.3 | 29.0 ± 4.93 | [7] |

In Vitro Antimicrobial Activity of Ceftiofur and Desfuroylceftiofur

This table presents the Minimum Inhibitory Concentration (MIC) values of ceftiofur and its primary metabolite, desfuroylceftiofur, against various veterinary pathogens.

| Bacterial Species | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Ceftiofur | - | 1.0 | [1] |

| Desfuroylceftiofur | - | 4.0 - 8.0 | [1] | |

| Streptococcus suis | Ceftiofur | - | Within 1 dilution of DXNL | [1] |

| Desfuroylceftiofur | - | Within 1 dilution of XNL | [1] | |

| Bovine/Equine Streptococci | Ceftiofur | - | ≤ 0.0019 | [1] |

| Desfuroylceftiofur | - | 0.03 | [1] | |

| Coagulase-negative staphylococci | Ceftiofur | - | 1.0 | [8] |

| Desfuroylceftiofur | - | 8.0 | [8] |

Experimental Protocols

Derivatization of Ceftiofur and its Metabolites to this compound

This protocol describes the general procedure for the chemical conversion of ceftiofur and its metabolites in a biological matrix to the stable DCSA derivative for subsequent analysis.

Methodology:

-

Sample Preparation: Homogenize tissue samples or use plasma directly.

-

Hydrolysis:

-

Derivatization:

-

Solid-Phase Extraction (SPE) Cleanup:

-

Final Preparation:

HPLC Method for the Quantification of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of DCSA.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: Symmetry C18 or equivalent.[4]

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[4]

-

Gradient Program: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes, then return to initial conditions.[4]

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 265 nm.[4]

-

Injection Volume: 50 µL.[4]

-

Internal Standard: Cefotaxime (100 µg/mL).[4]

Method Validation Parameters:

-

Linearity: 0.1 - 100 µg/mL.[4]

-

Lower Limit of Quantification (LLOQ): 0.1 µg/mL.[4]

-

Intra-assay Variability: 0.7 to 4.5%.[4]

-

Inter-assay Variability: 3.6 to 8.8%.[4]

-

Average Recovery: 99%.[4]

UPLC-MS/MS Method for the Quantification of this compound

This protocol details a more sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for DCSA analysis.

Instrumentation and Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent.[10]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).[10]

-

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[10]

-

Mobile Phase: 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[5]

-

Flow Rate: 300 µL/min.[10]

-

Injection Volume: 5 µL.[10]

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion (m/z): 487.2 [M+H]+.[10]

-

Product Ions (m/z): Specific product ions for quantification and qualification are selected.

-

Collision Energy: Optimized for the specific instrument and transitions.

Method Validation Parameters (in porcine feces):

-

Calibration Curve: Quadratic from 30 ng/g to 2000 ng/g.[11]

-

Correlation Coefficient (r): 0.9960 ± 0.0020.[11]

-

Precision and Accuracy: Within specified ranges.[11]

Conclusion

This compound is an indispensable analytical standard for the accurate quantification of ceftiofur and its metabolites in biological systems. Its formation through a robust derivatization protocol enables reliable monitoring, which is essential for ensuring food safety and conducting pharmacokinetic research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with ceftiofur and related cephalosporins. The continued development and validation of sensitive analytical techniques, such as UPLC-MS/MS, will further enhance the ability to detect and quantify these residues at trace levels.

References

- 1. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Comparison of plasma pharmacokinetics and bioequivalence of ceftiofur sodium in cattle after a single intramuscular or subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Development and validation of liquid chromatography-tandem mass spectrometry methods for the quantification of cefquinome, ceftiofur, and desfuroylceftiofuracetamide in porcine feces with emphasis on analyte stability [biblio.ugent.be]

An In-depth Technical Guide to Desfuroyl Ceftiofur S-Acetamide (CAS Number 120882-25-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfuroyl Ceftiofur S-Acetamide (DCA), with CAS number 120882-25-9, is a pivotal molecule in the regulatory monitoring and pharmacokinetic assessment of the third-generation cephalosporin antibiotic, ceftiofur. This technical guide provides a comprehensive overview of DCA, including its chemical properties, the rationale and methodology for its formation, and detailed analytical procedures for its quantification in biological matrices. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ceftiofur and its metabolites.

Introduction

Ceftiofur is a broad-spectrum cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and horses.[1] Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which retains the antibacterial activity of the parent compound due to its intact β-lactam ring.[2][3] DFC is, however, unstable and readily forms conjugates with various endogenous molecules, making its direct quantification challenging.[2]

To ensure accurate and reliable measurement of total ceftiofur residues, regulatory methods have been developed that involve a chemical derivatization process to convert ceftiofur and all its DFC-containing metabolites into a single, stable marker residue: this compound (DCA).[2] This process allows for the consistent quantification of total ceftiofur exposure and is crucial for pharmacokinetic studies and ensuring compliance with maximum residue limits (MRLs) in food-producing animals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 120882-25-9 | [4][5] |

| Molecular Formula | C₁₆H₁₈N₆O₆S₃ | [4][5] |

| Molecular Weight | 486.54 g/mol | [4][5] |

| IUPAC Name | (6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [5] |

| Appearance | White to Off-White Solid | |

| Storage Temperature | -20°C | [6] |

Mechanism of Action of the Parent Compound, Ceftiofur

As a β-lactam antibiotic, ceftiofur, and its active metabolite desfuroylceftiofur, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Biotransformation of Ceftiofur and the Formation of this compound

The metabolic fate of ceftiofur and the subsequent analytical derivatization to DCA is a multi-step process.

Experimental Protocols

The following sections provide a generalized experimental protocol for the determination of total ceftiofur residues as DCA in biological matrices. These protocols are based on methodologies reported in the scientific literature and can be adapted for specific research needs.[7][8]

Sample Preparation and Hydrolysis

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate, milk) using standard procedures. Store samples at -20°C or lower until analysis.

-

Hydrolysis: To release DFC from its conjugates, a reduction step is necessary.

-

To a known volume or weight of the sample, add a solution of dithioerythritol (DTE) in a suitable buffer (e.g., borate buffer).

-

Incubate the mixture under a nitrogen atmosphere at an elevated temperature (e.g., 50°C) for a specified time (e.g., 15 minutes) to facilitate the cleavage of disulfide bonds.[3]

-

Derivatization

-

Alkylation: The unstable thiol group of the released DFC is stabilized by alkylation with iodoacetamide.

-

Add a solution of iodoacetamide to the hydrolyzed sample mixture.

-

Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes) to allow for the formation of the stable S-acetamide derivative, DCA.[8]

-

Solid-Phase Extraction (SPE) Cleanup

To remove interfering matrix components, a solid-phase extraction cleanup is typically employed.

-

Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[8]

-

Loading: Acidify the derivatized sample and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water or a weak organic solvent to remove polar impurities.

-

Elution: Elute the DCA from the cartridge using an appropriate solvent, such as acetonitrile or methanol.[9]

Analytical Determination by LC-MS/MS

The quantification of DCA is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Typical LC-MS/MS Parameters:

| Parameter | Typical Value | Reference(s) |

| Column | C18 reversed-phase (e.g., Acquity UPLC BEH C18) | [7] |

| Mobile Phase A | 0.1% Formic acid in water | [7] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | [7] |

| Flow Rate | 0.3 - 0.5 mL/min | [7] |

| Injection Volume | 5 - 20 µL | [7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |

| Precursor Ion (m/z) | 487.2 | [7] |

| Product Ion (m/z) | 241.2 | [2] |

| Collision Energy | Optimized for specific instrument | [7] |

Method Validation

A full validation of the analytical method should be performed according to international guidelines (e.g., VICH, FDA) to ensure its reliability. Key validation parameters include:

-

Linearity: The range over which the detector response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual measurements (repeatability and reproducibility).

-

Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Pharmacokinetic Data

The measurement of DCA is essential for determining the pharmacokinetic profile of ceftiofur in various animal species. The following tables summarize key pharmacokinetic parameters from selected studies.

Table 6.1: Pharmacokinetic Parameters of Ceftiofur (measured as DCA) in Cattle

| Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Ceftiofur Sodium | 2.2 | IM | 13.9 ± 3.55 | 0.67 - 2.0 | 108 ± 35.0 | - | [10] |

| Ceftiofur Sodium | 2.2 | SC | 13.6 ± 3.85 | 0.67 - 3.0 | 105 ± 29.8 | - | [10] |

| CCFA | 6.6 | SC | 3.23 | 12 | - | 60.6 | [11] |

| Ceftiofur Sodium | 2.2 | SC | 5.62 | 1 | - | 18.1 | [11] |

| CCFA: Ceftiofur Crystalline-Free Acid |

Table 6.2: Pharmacokinetic Parameters of Ceftiofur (measured as DCA) in Swine

| Condition | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Healthy | 3.0 | IM | 13.1 | - | 168.0 | 21.0 | [12] |

| PRRSV-infected | 3.0 | IM | 6.03 | - | 50.4 | 13.1 | [8][12] |

| Healthy | 5.0 | IM | 11.81 | - | 163.04 | - | [3] |

Table 6.3: Pharmacokinetic Parameters of Ceftiofur (measured as DCA) in Horses

| Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Ceftiofur Sodium | 2.2 | IM | 4.46 ± 0.93 | 1.25 ± 0.46 | - | - | [13] |

| Ceftiofur Sodium | 2.2 | IM | 5.29 | 1.2 | - | - | [14] |

| Ceftiofur Sodium | 2.2 | SC | 3.65 | 2.0 | - | - | [14] |

| Ceftiofur Sodium | 2.2 | IV | 13.90 | 0.05 | - | - | [14] |

| Ceftiofur Sodium | 2.2 | IM | 3.97 ± 0.50 | - | - | 2.91 ± 0.59 | [15] |

| Ceftiofur Sodium | 4.4 | IM | 7.45 ± 1.05 | - | - | 4.10 ± 0.72 | [15] |

Conclusion

This compound is an indispensable analytical standard for the accurate assessment of ceftiofur residues in biological systems. The standardized conversion of all active metabolites to this single, stable derivative allows for robust and reproducible quantification, which is fundamental for pharmacokinetic modeling, ensuring food safety, and adhering to regulatory guidelines. The detailed methodologies and compiled data within this guide offer a solid foundation for researchers and professionals working with this important veterinary antibiotic.

References

- 1. Comparative pharmacokinetics of desfuroylceftiofur acetamide after intramuscular versus subcutaneous administration of ceftiofur crystalline free acid to adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 120882-25-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - CAS - 120882-25-9 | Axios Research [axios-research.com]

- 5. This compound | CAS No- 120882-25-9 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Comparison of plasma pharmacokinetics and bioequivalence of ceftiofur sodium in cattle after a single intramuscular or subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Concentration of ceftiofur metabolites in the plasma and lungs of horses following intramuscular treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. madbarn.com [madbarn.com]

The Analytical Standard: A Technical Guide to Desfuroyl Ceftiofur S-Acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of veterinary medicine, the third-generation cephalosporin antibiotic, ceftiofur, is a critical tool for treating bacterial infections in livestock. However, its rapid in vivo metabolism into various compounds presents a significant analytical challenge for residue monitoring and pharmacokinetic studies. This technical guide provides an in-depth exploration of Desfuroyl Ceftiofur S-Acetamide (DFCA), a key analytical standard essential for the accurate quantification of ceftiofur and its metabolites. As DFCA is not a biological metabolite but a stable derivative formed for analytical purposes, this guide will elucidate its formation, properties, and application in robust analytical methodologies.[1]

Core Concepts: The Need for a Stable Analytical Marker

Ceftiofur is rapidly metabolized in animals to desfuroylceftiofur (DFC), which contains the microbiologically active β-lactam ring.[2] DFC is, however, unstable and possesses a reactive thiol group, making its direct and reliable quantification in biological matrices challenging.[1][3] To overcome this, analytical methods employ a derivatization process to convert ceftiofur and all its desfuroylceftiofur-containing metabolites into a single, stable molecule: this compound (DFCA).[1][4] This conversion allows for consistent and accurate measurement using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an analytical standard is paramount for its effective use. The key identifiers and properties of DFCA are summarized below.

| Property | Value | Reference |

| CAS Number | 120882-25-9 | [1][5][6][7] |

| Molecular Formula | C₁₆H₁₈N₆O₆S₃ | [1][5][6][7] |

| Molecular Weight | 486.54 g/mol | [5][7] |

| IUPAC Name | (6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |

| Purity | >95% (HPLC) | [5] |

| Storage Temperature | -20°C | [5] |

The Ceftiofur Metabolic and Derivatization Pathway

The transformation of the parent drug ceftiofur to the analytical standard DFCA is a multi-step process involving both in vivo metabolism and in vitro chemical reactions.

Caption: Metabolic pathway of ceftiofur and the subsequent in vitro derivatization to DFCA.

Experimental Protocols

Accurate and reproducible quantification of total ceftiofur residues relies on meticulously executed experimental protocols. The following sections detail the methodologies for sample preparation, derivatization, and chromatographic analysis.

Sample Preparation and Derivatization

The conversion of all ceftiofur-related residues to DFCA is the cornerstone of the analytical method. This process involves reduction followed by stabilization.

Objective: To convert ceftiofur and its metabolites in a biological matrix to the stable derivative, DFCA.

Materials:

-

Dithioerythritol (DTE) or Dithiothreitol (DTT)

-

Borate buffer

-

Iodoacetamide

-

Solid-phase extraction (SPE) columns (e.g., C18 or Oasis PRiME HLB)[4][8]

-

Acetonitrile

-

Formic acid/acetonitrile/water solution (for fecal samples)[3]

Procedure:

-

Extraction: For tissues and milk, deproteination with acetonitrile is a common first step.[4] For fecal samples, extraction with a formic acid/acetonitrile/water solution is employed.[3]

-

Reduction: The extract is treated with a reducing agent, such as 0.4% dithioerythritol in a borate buffer, to cleave the thioester and disulfide bonds of ceftiofur and its metabolites, yielding the unstable desfuroylceftiofur (DFC).[1][4]

-

Stabilization: The reactive thiol group of DFC is then stabilized by the addition of iodoacetamide. This reaction forms a stable thioether linkage, resulting in the formation of this compound (DFCA).[1][3]

-

Clean-up: The derivatized sample is further purified using solid-phase extraction (SPE) to remove matrix interferences prior to chromatographic analysis.[4][8] Cation exchange SPE may also be utilized for further purification.[4]

Analytical Workflow for DFCA Quantification

The overall process from sample collection to data analysis follows a structured workflow to ensure data integrity and accuracy.

References

- 1. This compound | 120882-25-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Desfuroyl Ceftiofur | 120882-22-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | CAS No- 120882-25-9 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound - CAS - 120882-25-9 | Axios Research [axios-research.com]

- 8. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Ceftiofur's Journey: A Deep Dive into the Pharmacokinetics of its Metabolites in Animal Models

For the desks of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacokinetics of ceftiofur and its primary active metabolite, desfuroylceftiofur, across various animal models. This document synthesizes key quantitative data, details experimental methodologies, and visualizes metabolic and experimental pathways to serve as a critical resource for future research and development.

Ceftiofur, a third-generation cephalosporin antibiotic, is a cornerstone of veterinary medicine, utilized for the treatment of bacterial respiratory diseases in cattle, swine, and other species.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, particularly the behavior of its metabolites which possess the majority of the antimicrobial activity. Following administration, ceftiofur is rapidly metabolized, primarily to desfuroylceftiofur (DFC), which contains the intact β-lactam ring responsible for its antibacterial action.[2][3] This guide delves into the scientific literature to present a consolidated view of how ceftiofur and its metabolites are absorbed, distributed, metabolized, and excreted in key animal models.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of ceftiofur and its metabolites are influenced by the animal species, the specific ceftiofur salt administered (e.g., sodium, hydrochloride, or crystalline-free acid), the dosage, and the route of administration. The following tables summarize the key quantitative data from various studies. For analytical consistency, many studies measure the total concentration of ceftiofur and its metabolites that can be converted to desfuroylceftiofur acetamide (DCA) or are reported as ceftiofur free acid equivalents (CFAE).

Table 1: Pharmacokinetics of Ceftiofur Metabolites in Cattle

| Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Animal Model | Reference |

| Ceftiofur Sodium | 2.2 mg/kg IM | 13.9 ± 3.55 | 0.67 - 2.0 | 108 ± 35.0 | - | Crossbred Beef Cattle | [4] |

| Ceftiofur Sodium | 2.2 mg/kg SC | 13.6 ± 3.85 | 0.67 - 3.0 | 105 ± 29.8 | - | Crossbred Beef Cattle | [4] |

| Ceftiofur Sodium | 1 mg/kg/day IM for 5 days | 4.34 | 2.4 | 42 (AUC0-24h) | 10 | Veal Calves | [1] |

| Ceftiofur Crystalline-Free Acid (CCFA) | 6.6 mg/kg SC | 3.23 | 12 - 48 | - | 60.6 | Neonatal Calves | [5] |

| Ceftiofur Sodium | 2.2 mg/kg SC | 5.62 | 1 - 2 | - | 18.1 | Neonatal Calves | [5] |

Table 2: Pharmacokinetics of Ceftiofur Metabolites in Swine

| Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Animal Model | Reference |

| Ceftiofur Sodium | 3 mg/kg IM | 15.8 ± 3.40 | 0.4 - 4.0 | 169 ± 45.4 | - | Pigs | [6] |

| Ceftiofur Hydrochloride | 3 mg/kg IM | 11.8 ± 1.67 | 1.0 - 4.0 | 216 ± 28.0 | - | Pigs | [6] |

| Ceftiofur Sodium | 5 mg/kg IM | 28.3 ± 4.45 | 0.33 - 2.0 | 302 ± 54.4 | - | Pigs | [6] |

| Ceftiofur Hydrochloride | 5 mg/kg IM | 29.7 ± 6.72 | 0.66 - 2.0 | 382 ± 89.8 | - | Pigs | [6] |

| Ceftiofur Hydrochloride | 3 mg/kg IM | 12.9 | - | 168 | 21.0 | Healthy Pigs | [7][8] |

| Ceftiofur Hydrochloride | 3 mg/kg IM | 6.03 | - | 50.4 | 13.1 | PRRSV-infected Pigs | [7][8] |

Table 3: Pharmacokinetics of Ceftiofur Metabolites in Sheep

| Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (min) | Animal Model | Reference |

| Ceftiofur Sodium | 1.1 mg/kg IV | - | - | - | 350 | Sheep | [9] |

| Ceftiofur Sodium | 2.2 mg/kg IV | - | - | - | 292 | Sheep | [9] |

| Ceftiofur Sodium | 1.1 mg/kg IM | - | - | - | 389 | Sheep | [9] |

| Ceftiofur Sodium | 2.2 mg/kg IM | - | - | - | 459 | Sheep | [9] |

| Ceftiofur Crystalline-Free Acid (CCFA) | 6.6 mg/kg SC | 2.4 ± 0.5 | 23.1 ± 10.1 | 206.6 ± 24.8 | - | Suffolk-crossbred Sheep | [10][11] |

Experimental Protocols

The methodologies employed in pharmacokinetic studies of ceftiofur are crucial for the interpretation of the resulting data. Below are detailed protocols for key experimental procedures cited in the literature.

Protocol 1: Animal Dosing and Sample Collection (General)

-

Animal Selection: Healthy animals of the target species, within a specified age and weight range, are acclimated to the study conditions. For studies investigating disease effects, animals are typically challenged with a specific pathogen prior to drug administration.[7]

-

Dosing: Ceftiofur, in its specified formulation, is administered via the intended route (e.g., intramuscular, subcutaneous, intravenous). The dose is calculated based on the animal's body weight.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. Typically, samples are collected frequently during the initial absorption phase and less frequently during the elimination phase. For example, samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing.[6][7]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.[6][12]

Protocol 2: Analysis of Ceftiofur and its Metabolites in Plasma by HPLC

This protocol describes a common method for quantifying the total concentration of ceftiofur and its desfuroylceftiofur-related metabolites.[6][12][13]

-

Derivatization: This crucial step converts ceftiofur and all its metabolites containing an intact β-lactam ring into a single, stable derivative, desfuroylceftiofur acetamide (DCA).

-

Plasma samples are thawed and vortexed.

-

A reducing agent, such as dithioerythritol, is added to cleave disulfide bonds of ceftiofur metabolites.[12][13]

-

The mixture is incubated to allow for the complete conversion to desfuroylceftiofur.

-

Iodoacetamide is then added to derivatize desfuroylceftiofur to the stable DCA.[12][13]

-

-

Sample Clean-up (Solid-Phase Extraction):

-

The derivatized sample is passed through a solid-phase extraction (SPE) column to remove plasma proteins and other interfering substances.[12][14]

-

The column is washed, and the DCA is then eluted with an appropriate solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

-

A gradient mobile phase is typically used to separate DCA from any remaining endogenous components.[12]

-

Detection is commonly performed using a UV detector at a specific wavelength (e.g., 265 nm).[12]

-

The concentration of DCA in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of ceftiofur.

-

Visualizing Key Pathways

To better understand the metabolic fate of ceftiofur and the typical workflow of a pharmacokinetic study, the following diagrams are provided.

Metabolic conversion of ceftiofur.

A typical experimental workflow.

Conclusion

The pharmacokinetic profile of ceftiofur is complex and varies significantly across different animal species and drug formulations. A thorough understanding of these variations is paramount for optimizing dosing regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance and violative drug residues in food-producing animals. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of veterinary drug development, facilitating more informed and effective research into this critical class of antibiotics.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Comparison of plasma pharmacokinetics and bioequivalence of ceftiofur sodium in cattle after a single intramuscular or subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of plasma pharmacokinetics and bioavailability of ceftiofur sodium and ceftiofur hydrochloride in pigs after a single intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of ceftiofur hydrochloride in pigs infected with porcine reproductive and respiratory syndrome virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of ceftiofur crystalline-free acid following subcutaneous administration of a single dose to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. trace.tennessee.edu [trace.tennessee.edu]

- 13. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ceftiofur Metabolism: Desfuroyl Ceftiofur S-Acetamide vs. Desfuroylceftiofur Cysteine Disulfide (DCCD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison between Desfuroyl Ceftiofur S-Acetamide and other key metabolites of ceftiofur, with a particular focus on Desfuroylceftiofur Cysteine Disulfide (DCCD). It delves into the metabolic pathways, analytical methodologies, and regulatory significance of these compounds, offering detailed experimental protocols and quantitative data to support advanced research and development.

Introduction to Ceftiofur and its Metabolic Fate

Ceftiofur is a broad-spectrum, third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It is highly effective against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[2][3] Administered as a prodrug, typically as a sodium or hydrochloride salt, ceftiofur itself is generally undetectable in plasma shortly after administration because it is rapidly metabolized into its primary, microbiologically active metabolite, desfuroylceftiofur (DFC).[2][4][5]

The metabolism of ceftiofur is complex. The initial and most critical step is the cleavage of the thioester bond, which liberates DFC and furoic acid.[1][6] DFC contains the intact β-lactam ring responsible for the drug's antibacterial activity.[7] However, DFC is chemically unstable and possesses a highly reactive thiol group, leading to the formation of various downstream metabolites through conjugation with endogenous molecules.[8] This guide focuses on two pivotal compounds in the study of ceftiofur:

-

Desfuroylceftiofur Cysteine Disulfide (DCCD): A major, stable, and unbound metabolite formed in vivo through the conjugation of DFC with cysteine.[4][9]

-

This compound (DCA): A stable derivative created in vitro for analytical purposes. It serves as the quantifiable marker for the sum of all ceftiofur residues that retain the β-lactam ring.[6][8]

Understanding the distinction between these metabolites is crucial for accurate pharmacokinetic modeling, residue analysis, and regulatory compliance.

Ceftiofur Metabolic and Analytical Pathways

The biotransformation of ceftiofur leads to a variety of products. After the initial formation of the active DFC, this reactive compound can bind to macromolecules like proteins or form disulfide bonds with small molecules such as cysteine and glutathione.[6][9]

Conversely, for analytical quantification, the instability of DFC and the multiplicity of its related metabolites pose a significant challenge. To overcome this, a standardized laboratory procedure is employed to convert ceftiofur and all its active metabolites back to DFC, which is then stabilized through derivatization with iodoacetamide to form the single, stable compound this compound (DCA).[8][10] This allows for the reliable measurement of total ceftiofur-related residues.

Caption: Ceftiofur Metabolism and Analytical Derivatization Pathway.

Quantitative Data Summary

For ease of comparison, the physicochemical properties, pharmacokinetic parameters, and in vitro antimicrobial activities of ceftiofur and its key metabolites are summarized in the following tables.

Table 1: Physicochemical Properties of Ceftiofur and Key Metabolites

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

| Ceftiofur | CEF | C₁₉H₁₇N₅O₇S₃ | 523.56 | [3] |

| Desfuroylceftiofur | DFC | C₁₄H₁₅N₅O₅S₃ | 429.50 | [11] |

| This compound | DCA | C₁₆H₁₈N₆O₆S₃ | 486.54 | [8][12] |

| Desfuroylceftiofur Cysteine Disulfide | DCCD | C₁₇H₂₀N₆O₇S₄ | 548.62 | [12] |

Table 2: Comparative Pharmacokinetic Parameters (Measured as DCA)

The following table presents pharmacokinetic parameters for total ceftiofur residues, measured as DCA, following intramuscular (IM) administration in various species. This reflects the total exposure to the parent drug and its active metabolites.

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Terminal Half-life (h) | AUC (µg·h/mL) | Reference(s) |

| Pigs (Healthy) | 3 | 12.9 | ~1-2 | 27.0 | 168 | [5] |

| Pigs (PRRSV-infected) | 3 | 6.03 | ~1-2 | 16.7 | 50.4 | [5] |

| Horses | 2.2 | 4.46 ± 0.93 | 1.25 ± 0.46 | ~6.10 (MRT) | - | [13] |

| Sheep | 2.2 | - | - | ~7.65 | - | [14] |

| Dogs (Ceftiofur Sodium) | 2.2 (SC) | - | - | - | - | [6] |

| Dogs (CCFA) | 5.0 (SC) | 1.98 ± 0.40 | 22.3 ± 8.9 | 56.6 ± 16.9 | 124.98 ± 18.45 | [15] |

Note: Cmax = Maximum Plasma Concentration, Tmax = Time to Cmax, AUC = Area Under the Curve, MRT = Mean Residence Time, CCFA = Ceftiofur Crystalline-Free Acid, SC = Subcutaneous. Values can vary based on formulation and health status.

Table 3: In Vitro Antimicrobial Activity (MIC₉₀ in µg/mL)

This table compares the in vitro activity of the parent drug, ceftiofur (XNL), and its primary active metabolite, desfuroylceftiofur (DXNL).

| Organism | Ceftiofur (XNL) MIC₉₀ | Desfuroylceftiofur (DXNL) MIC₉₀ | Reference(s) |

| Actinobacillus pleuropneumoniae | ≤0.015 | ≤0.015 | [16][17] |

| Pasteurella multocida | ≤0.0019 | ≤0.0019 | [16][17] |

| Haemophilus somnus | ≤0.0019 | ≤0.0019 | [16][17] |

| Escherichia coli | 0.5 | 0.5 | [16][17] |

| Salmonella spp. | 1.0 | 1.0 | [16][17] |

| Staphylococcus aureus | 1.0 | 4.0 | [16][17] |

| Staphylococcus spp. (Coagulase-negative) | 1.0 | 8.0 | [16][17] |

| Streptococcus suis | 0.015 | 0.03 | [16][17] |

| Streptococcus uberis/dysgalactiae | ≤0.0019 | 0.03 | [16][17] |

| Streptococcus equi | ≤0.0019 | 0.03 | [16][17] |

Note: Overall, ceftiofur and desfuroylceftiofur show equivalent activity against Gram-negative organisms. However, desfuroylceftiofur is notably 2-3 serial dilutions less active against staphylococci.[15][16]

Detailed Experimental Protocols

Protocol 1: Quantification of Total Ceftiofur Residues as DCA

This protocol describes the widely adopted method for measuring total ceftiofur residues in biological matrices by converting all active components to DCA for stable quantification via HPLC or LC-MS/MS.[6][7][10][13]

Caption: Workflow for Total Ceftiofur Residue Analysis (as DCA).

Methodology:

-

Sample Preparation: Plasma samples (e.g., 100-500 µL) are thawed. For tissues, a homogenized sample is prepared.[2][10]

-

Reduction to DFC: An internal standard is added. A solution of dithioerythritol (DTE) in borate buffer is added to the sample. DTE is a strong reducing agent that cleaves the disulfide bonds of metabolites like DCCD and releases DFC from protein conjugates.[6][10]

-

Incubation: The mixture is incubated, typically in a 50°C water bath for approximately 15 minutes, to ensure the complete conversion of all ceftiofur-related substances to DFC.[2][10]

-

Derivatization to DCA: After cooling, an iodoacetamide solution is added. The iodoacetamide reacts with the reactive thiol group on DFC, forming a stable S-acetamide bond and creating DCA.[6][10]

-

Extraction and Cleanup: The DCA is then extracted from the sample matrix. Solid-phase extraction (SPE) is commonly used to remove interfering substances.[18]

-

Quantification: The final extract is analyzed using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][10]

Protocol 2: Specific Determination of DCCD in Bovine Tissue

This protocol outlines a method for the direct quantification of the specific biological metabolite DCCD, which is often used as a marker residue in regulatory testing.[18][19][20]

Caption: Workflow for DCCD-Specific Analysis in Bovine Tissue.

Methodology:

-

Sample Preparation: A known weight of tissue (e.g., bovine kidney) is homogenized. A deuterated internal standard is added for accurate quantitation.[19]

-

Extraction: The homogenate is extracted with a simple phosphate buffer. For tissues with higher fat or protein content like liver and muscle, an additional step using acetonitrile and hexane may be employed to precipitate proteins and remove lipids.[18][20]

-

Cleanup: The resulting extract is cleaned up using a solid-phase extraction (SPE) cartridge to isolate the analyte and remove matrix interferences.[18][21]

-

Analysis: The final eluate is concentrated and analyzed directly by a highly sensitive and specific LC-MS/MS method. This allows for the direct measurement of DCCD without the need for derivatization.[18][21] The method accuracy is typically high (97-107%), with coefficients of variation between 3.4% and 11.0%.[18][20]

Conclusion: Distinct Roles in Ceftiofur Analysis

-

DCCD is a primary, stable, unbound metabolite formed in vivo. Its presence and concentration in tissues are of direct biological and toxicological relevance, making it a suitable surrogate marker residue for regulatory monitoring of ceftiofur in specific tissues like bovine kidney.[18][20]

-

DCA is not a biological metabolite but rather the cornerstone of a robust analytical strategy. It is an in vitro derivative that provides a single, stable endpoint for the quantification of the sum of all microbiologically active ceftiofur residues .[8] This "total residue" approach is invaluable for pharmacokinetic studies and for ensuring that food products from treated animals comply with established maximum residue limits (MRLs).[4]

For drug development professionals and researchers, a clear understanding of this distinction is paramount. Pharmacokinetic profiles are typically based on total residues measured as DCA, while regulatory compliance for tissue residues may focus on the specific measurement of DCCD. Both methodologies and the compounds they measure are essential tools for the safe and effective use of ceftiofur in veterinary medicine.

References

- 1. fao.org [fao.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 7. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 120882-25-9 | Benchchem [benchchem.com]

- 9. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. Desfuroylceftiofur | C14H15N5O5S3 | CID 9576866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - CAS - 120882-25-9 | Axios Research [axios-research.com]

- 13. Concentration of ceftiofur metabolites in the plasma and lungs of horses following intramuscular treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Ceftiofur Crystalline-Free Acid in Clinically Healthy Dogs (Canis lupus familiaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Challenge of Desfuroylceftiofur: A Technical Guide to Understanding its Instability and the Imperative for Derivatization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the inherent instability of Desfuroylceftiofur (DFC), the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, ceftiofur. Due to its chemical lability, direct and reliable quantification of DFC in biological matrices presents a significant analytical challenge. This document provides a comprehensive overview of the degradation pathways of DFC, the critical need for derivatization to ensure accurate analysis, and detailed experimental protocols for the most widely adopted derivatization strategy.

The Instability of Desfuroylceftiofur: A Tale of Two Vulnerabilities

The instability of Desfuroylceftiofur stems from two primary structural features: the β-lactam ring, characteristic of all penicillin and cephalosporin antibiotics, and the reactive thiol group exposed after the metabolic cleavage of the thioester bond in the parent ceftiofur molecule.

1. The Vulnerable β-Lactam Ring: The four-membered β-lactam ring is susceptible to hydrolysis, which leads to its opening and the subsequent loss of antibacterial activity. This degradation is influenced by pH and temperature.

2. The Reactive Thiol Group: The free sulfhydryl (-SH) group on the DFC molecule is highly reactive and prone to oxidation and the formation of disulfide bonds with other thiol-containing molecules, such as cysteine or glutathione, or even dimerization with another DFC molecule. This reactivity leads to a heterogeneous mix of DFC-adducts in biological samples, making direct quantification of the total active residue nearly impossible.

The degradation of ceftiofur, and by extension DFC, is significantly influenced by pH and temperature. Generally, stability is greatest in acidic conditions (pH 2-6), while degradation accelerates in neutral to alkaline environments.[1]

Degradation Pathways of Ceftiofur and Desfuroylceftiofur

The primary degradation pathways for ceftiofur that lead to and affect DFC involve hydrolysis of the thioester bond and the β-lactam ring.

Caption: Degradation pathways of Ceftiofur and its primary metabolite, DFC.

The Necessity of Derivatization for Accurate Quantification

To overcome the challenges posed by DFC's instability and reactivity, a derivatization step is essential for the accurate and reliable quantification of total ceftiofur-related residues in various matrices. Derivatization serves two primary purposes:

-

Stabilization: It converts the unstable and reactive DFC molecule into a stable, single chemical entity.

-

Improved Chromatographic Performance: The resulting derivative often exhibits better chromatographic properties, leading to improved peak shape, resolution, and sensitivity in analytical methods such as High-Performance Liquid Chromatography (HPLC).

The most common and widely accepted derivatization strategy involves a two-step process: a reduction step to cleave any disulfide bonds and release DFC from its adducts, followed by an alkylation step to cap the reactive thiol group.

Quantitative Data on Ceftiofur Stability and Analytical Methods

The following tables summarize key quantitative data related to the stability of ceftiofur (as a proxy for DFC) and the performance of analytical methods following derivatization to Desfuroylceftiofur Acetamide (DFCA).

Table 1: Degradation Rate Constants of Ceftiofur in Aqueous Solutions

| pH | Temperature (°C) | Degradation Rate Constant (day⁻¹) | Reference |

| 1 | 60 | 0.79 ± 0.21 | [2] |

| 3 | 60 | 0.61 ± 0.03 | [2] |

| 5 | 60 | 0.44 ± 0.05 | [2] |

| 7.4 | 0 | 0.06 ± 0.01 | [2] |

| 7.4 | 8 | 0.06 ± 0.01 | [2] |

| 7.4 | 25 | 0.65 ± 0.17 | [2] |

| 7.4 | 37 | 1.27 ± 0.05 | [2] |

| 7.4 | 60 | Significantly higher than at pH 1, 3, 5 | [2] |

| 10 | 25 & 60 | Rapid (no detectable ceftiofur after 10 min) | [2] |

| Distilled Water | 60 | 0.39 ± 0.01 | [2] |

Table 2: Performance of Analytical Methods for DFCA

| Matrix | Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) |

| Porcine Feces | (U)HPLC-MS/MS | 30 - 2000 ng/g | - | 30 ng/g | Not specified |

| Bovine Plasma | HPLC-DAD | 0.4 - 40 µg/mL | 0.15 µg/mL | 0.4 µg/mL | Not specified |

| Swine Tissues | HPLC | Not specified | - | 0.1 µg ceftiofur equivalents/g | Not specified |

Experimental Protocols

Protocol 1: Derivatization of DFC to Desfuroylceftiofur Acetamide (DFCA) in Porcine Feces

This protocol is adapted from a validated (U)HPLC-MS/MS method for the quantification of ceftiofur residues in porcine feces.

1. Sample Preparation and Hydrolysis:

- Weigh 0.5 g of homogenized porcine feces into a centrifuge tube.

- To prevent enzymatic degradation, immediately add 500 µL of an 8 µg/mL tazobactam solution.

- Add an internal standard if required.

- Add 12 mL of a dithioerythritol (DTE) solution to hydrolyze ceftiofur and its metabolites to DFC.

- Vortex mix the sample.

2. Derivatization:

- Add 3.2 mL of an iodoacetamide solution to the sample.

- Mix thoroughly and allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 30 minutes) to form DFCA.

3. Extraction and Clean-up:

- Centrifuge the sample to separate the solid and liquid phases.

- Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

- Load the supernatant onto the conditioned SPE cartridge.

- Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

- Elute the DFCA from the cartridge with a stronger solvent (e.g., 5% acetic acid in acetonitrile).

4. Analysis:

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for (U)HPLC-MS/MS analysis.

Protocol 2: Derivatization of DFC in Bovine Plasma

This protocol is a simplified method for pharmacokinetic applications.

1. Sample Preparation:

- To a volume of bovine plasma, add a protein precipitation agent (e.g., acetonitrile).

- Vortex and centrifuge to pellet the precipitated proteins.

2. Hydrolysis and Derivatization:

- Transfer the supernatant to a new tube.

- Add a solution of dithioerythritol (DTE) to cleave any disulfide bonds and release DFC.

- Incubate the mixture (e.g., at 50°C for 15 minutes).

- Add a solution of iodoacetamide to derivatize the DFC to DFCA.

- Incubate in the dark at room temperature.

3. Analysis:

- Directly inject an aliquot of the final solution into the HPLC system for analysis with DAD detection.

Workflow for DFC Derivatization

The general workflow for the analysis of total ceftiofur residues involves sample preparation, hydrolysis, derivatization, clean-up, and instrumental analysis.

Caption: General experimental workflow for the analysis of DFC via derivatization.

Alternative Derivatization Strategies

While the formation of DFCA with iodoacetamide is the most prevalent method, other derivatization reagents targeting thiol groups could potentially be employed for DFC analysis. These are not widely reported for DFC specifically but are used for other thiol-containing analytes and could be subjects for future research and method development.

-

Maleimides: Reagents such as N-(1-pyrenyl)maleimide (NPM) react with thiols to form fluorescent adducts, which can enhance detection sensitivity.

-

Fluorescent Reagents: Monobromobimane (MBB) and o-phthalaldehyde (OPA) are other fluorescent labeling agents that react with thiols and could be adapted for DFC analysis, particularly for methods requiring high sensitivity.

The choice of derivatization reagent will depend on the analytical instrumentation available (e.g., UV vs. fluorescence or mass spectrometry detection), the required sensitivity, and the complexity of the sample matrix.

Conclusion

The inherent instability of Desfuroylceftiofur necessitates a chemical derivatization step to ensure accurate and reliable quantification in biological matrices. The conversion of DFC to the stable Desfuroylceftiofur Acetamide (DFCA) is a robust and widely validated method that has become the standard in regulatory and research laboratories. Understanding the principles of DFC instability and the details of the derivatization protocols is crucial for any scientist or researcher involved in the pharmacokinetics, residue analysis, or drug development of ceftiofur. This guide provides the foundational knowledge and practical protocols to successfully navigate the analytical challenges associated with this important veterinary antibiotic.

References

Methodological & Application

Application Note: LC-MS/MS Method for the Analysis of Desfuroyl Ceftiofur S-Acetamide

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in livestock. Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur, which is the primary and microbiologically active metabolite. Desfuroylceftiofur can then form various conjugates with endogenous molecules, with Desfuroyl Ceftiofur S-Acetamide (DFCA) being a stable derivative suitable for analytical quantification.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for ceftiofur and its metabolites in food products derived from treated animals. Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure food safety. This application note describes a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in complex biological matrices.

Principle

This method involves the extraction of ceftiofur and its metabolites from the sample matrix. A derivatization step is employed to convert all ceftiofur residues containing an intact β-lactam ring into the more stable this compound (DFCA).[2][3] The resulting DFCA is then separated from matrix components using reversed-phase liquid chromatography and detected with high selectivity and sensitivity by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

-

Standards: this compound (DFCA) reference standard, Ceftiofur-d3 (internal standard).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.

-

Reagents: Dithioerythritol (DTE), Iodoacetamide, Ammonium acetate, Disodium EDTA, Sodium citrate, Magnesium sulfate (anhydrous), Sodium chloride.

-

Solid-Phase Extraction (SPE): Oasis PRiME HLB cartridges (or equivalent).

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Ceftiofur-d3 at a suitable concentration (e.g., 25 µg/mL).

3. Sample Preparation (Porcine Feces Example) [4]

-

Weigh 0.5 g of the homogenized sample into a centrifuge tube.

-

To prevent degradation, immediately add 500 µL of an 8 µg/mL tazobactam solution.[4]

-

Add 20 µL of the internal standard working solution.

-

Add 1 mL of 1% formic acid in acetonitrile/water (50:50, v/v) and shake for 30 minutes.

-

Centrifuge the sample at 2851 x g for 10 minutes at 4°C.[4]

-

Load the supernatant onto a pre-conditioned Oasis PRiME HLB SPE cartridge.[4]

-

Collect the eluate and inject a 10 µL aliquot into the LC-MS/MS system.[4]

Note: For other matrices like milk or tissue, a protein precipitation step followed by derivatization is common. This involves reduction with dithioerythritol (DTE) to cleave disulfide bonds and subsequent alkylation with iodoacetamide to form the stable DFCA derivative.[2][3]

Data Presentation

Table 1: Optimized MS/MS Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound (DFCA) | 487.2 | 241.1 | 197.1 |

| This compound-d3 (DFCA-d3) | 490.2 | 241.1 | 197.1 |

Data is illustrative and based on typical values found in literature.[4]

Table 2: Chromatographic Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.005% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 300 µL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Gradient Program | Time (min) |

Conditions are based on a published method and may require optimization.[5]

Table 3: Method Performance Characteristics (Example from Porcine Feces Matrix) [4][6]

| Parameter | This compound (DFCA) |

| Linearity Range | 30 - 2000 ng/g |

| Correlation Coefficient (r) | 0.9960 ± 0.0020 |

| Limit of Quantification (LOQ) | 30 ng/g |

| Within-day Precision (%RSD) | < 15% |

| Between-day Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Mandatory Visualization

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Proposed fragmentation of this compound in MS/MS.

References

- 1. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability [mdpi.com]

- 6. Development and validation of liquid chromatography-tandem mass spectrometry methods for the quantification of cefquinome, ceftiofur, and desfuroylceftiofuracetamide in porcine feces with emphasis on analyte stability [biblio.ugent.be]

Application Note: UPLC-MS/MS for Trace Residue Analysis of Desfuroyl Ceftiofur S-Acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other livestock.[1][2] Following administration, ceftiofur is rapidly metabolized into several compounds, with the primary active metabolite being desfuroylceftiofur (DFC).[3][4] DFC is unstable and contains a reactive thiol group, making direct analysis challenging. To ensure accurate quantification for regulatory and safety purposes, a common analytical strategy involves a two-step derivatization process. First, all ceftiofur residues containing the β-lactam ring are converted to DFC using a reducing agent. DFC is then stabilized by reacting it with iodoacetamide to form Desfuroyl Ceftiofur S-Acetamide (DCA), a stable derivative suitable for analysis.[3][5][6]

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of ceftiofur residues, measured as the stable DCA derivative, in animal-derived matrices such as milk and tissue. This method is critical for monitoring compliance with Maximum Residue Limits (MRLs) set by regulatory agencies.[7][8]

Experimental Protocols

Sample Preparation (Bovine Milk)

This protocol is adapted for the analysis of ceftiofur residues in bovine milk.

a. Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

Dithioerythritol (DTE)

-

Iodoacetamide (IAM)

-

Formic acid, LC-MS grade

-

Borate buffer

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Ultrapure water

-

Vortex mixer, centrifuge, water bath, nitrogen evaporator

b. Extraction and Derivatization Protocol:

-

Pipette 1.0 mL of a milk sample into a centrifuge tube.

-

Add 1.5 mL of iodoacetamide buffer and 7.0 mL of 0.4% dithioerythritol in borate buffer.[9]

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate the sample in a water bath at 50°C for 15 minutes to facilitate the reduction of DFC conjugates.[9]

-

Cool the sample to room temperature.

-

Perform protein precipitation by adding an appropriate volume of acetonitrile.

-

Centrifuge at high speed (e.g., 5,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube for SPE cleanup.

c. Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge by washing sequentially with methanol and then ultrapure water.

-

Load the entire supernatant from the previous step onto the conditioned SPE cartridge.[10]

-

Wash the cartridge with 1 mL of 5% methanol in ultrapure water to remove interferences.[10]

-

Dry the cartridge under vacuum for approximately 10 minutes.[10]

-

Elute the analyte (DCA) from the cartridge using 1 mL of 5% acetic acid in acetonitrile.[10]

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at 45°C.[10]

-

Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 0.005% formic acid in water).[10]

-

Vortex for 15 seconds, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for UPLC-MS/MS analysis.[10]

UPLC-MS/MS Analytical Method

a. Instrumentation:

-

UPLC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) equipped with an electrospray ionization (ESI) source.[11]

b. Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[11]

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C.[10]

c. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Selected Reaction Monitoring (SRM).[11]

-

Capillary Voltage: 3.0 - 4.0 kV

-

Source Temperature: 120 - 150°C

-

Desolvation Temperature: 350 - 450°C

-

Collision Gas: Argon

Data Presentation

Quantitative data and method parameters are summarized in the tables below for clarity and easy reference.

Table 1: UPLC Gradient Program

| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 300 | 95 | 5 |

| 2.0 | 300 | 60 | 40 |

| 2.5 | 300 | 5 | 95 |

| 3.5 | 300 | 5 | 95 |

| 3.6 | 300 | 95 | 5 |

| 5.0 | 300 | 95 | 5 |

Table 2: MS/MS Parameters for this compound (DCA)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| DCA | 487.2 | 241.1 | 199.1 | 30 | 20 |

| DCA-d3 (Internal Standard) | 490.2 | 244.1 | - | 30 | 20 |

| Parameters are based on typical values and may require optimization for specific instruments. The precursor ion for DCA corresponds to the [M+H]⁺ adduct.[10][11] |

Table 3: Method Performance Characteristics

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 50 µg/kg | [5] |

| Correlation Coefficient (r) | > 0.99 | [11][12] |

| Limit of Detection (LOD) | 0.05 µg/kg | [5] |

| Limit of Quantification (LOQ) | 0.1 µg/kg | [5] |

| Average Recovery | 82.5% - 105.9% | [5] |

| Intra-day CV (%) | 2.95% - 9.82% | [5] |

| Inter-day CV (%) | 6.41% - 7.43% | [5] |

Table 4: Selected Maximum Residue Limits (MRLs) for Ceftiofur

| Matrix | Species | MRL | Regulatory Body/Reference |

| Milk | Cattle | 100 µg/kg (0.1 ppm) | EU /[1][2] |

| Kidney | Cattle | 6000 µg/kg (6.0 ppm) | Health Canada[7] |

| Liver | Cattle | 2000 µg/kg (2.0 ppm) | Health Canada[7] |

| Muscle | Cattle | 1000 µg/kg (1.0 ppm) | Health Canada[7] |

| Residue is defined as the sum of all residues retaining the beta-lactam structure, expressed as desfuroylceftiofur.[2][8] |

Visualizations

Caption: Experimental workflow for DCA residue analysis.

Caption: Derivatization pathway of Ceftiofur to DCA.

References

- 1. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. This compound | 120882-25-9 | Benchchem [benchchem.com]

- 4. Faecal concentrations of ceftiofur metabolites in finisher pigs administered intramuscularly with ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]

- 8. fao.org [fao.org]

- 9. trace.tennessee.edu [trace.tennessee.edu]

- 10. mdpi.com [mdpi.com]

- 11. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note and Protocol: Derivatization of Ceftiofur Residues to Desfuroylceftiofur Acetamide for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine.[1][2][3] Due to its rapid metabolism, ceftiofur is often present in biological matrices as various metabolites, including desfuroylceftiofur and its conjugates.[3][4] For accurate quantification of total ceftiofur residues, a derivatization step is necessary to convert ceftiofur and its metabolites into a single, stable compound, desfuroylceftiofur acetamide (DFCA).[5][6][7] This protocol details the widely accepted method for this derivatization, which involves the cleavage of disulfide and thioester bonds using a reducing agent, followed by stabilization with iodoacetamide.[5][7] This procedure is a critical sample preparation step for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]

Quantitative Data Summary

The following table summarizes the quantitative performance of methods employing the derivatization of ceftiofur to desfuroylceftiofur acetamide across various matrices.

| Matrix | Method | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| Plasma | HPLC-UV | 0.1 µg/mL | 99% | [2][6] |

| Milk | UPLC-MS/MS | 0.1 µg/kg | 82.52 - 105.86% | [5] |

| Porcine Feces | (U)HPLC-MS/MS | 30 ng/g | Not specified | [12] |

| Eel, Flatfish, Shrimp | LC-MS/MS | 0.002 mg/kg | 80.6 - 105% | [13] |

| Swine Tissues | HPLC | 0.1 µg/g | Not specified | [7] |

| Honey | HPLC-UV | 10.97 ng/mL | 98.83% |

Experimental Workflow

The overall experimental workflow for the derivatization of ceftiofur residues is depicted below.

References

- 1. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. "Determination of Ceftiofur and its Metabolites in Plasma Using Reverse" by Sherry Cox, Molly White et al. [trace.tennessee.edu]

- 7. Determination of ceftiofur and its desfuroylceftiofur-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of ceftiofur in milk by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

Application Note: High-Recovery Solid-Phase Extraction (SPE) Cleanup of Desfuroyl Ceftiofur S-Acetamide in Complex Biological Matrices

Abstract

This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the cleanup of Desfuroyl Ceftiofur S-Acetamide (DCSA), a stable marker residue of the veterinary antibiotic ceftiofur, in complex biological matrices such as animal tissue and milk. The described methodology, utilizing a hydrophilic-lipophilic balanced (HLB) SPE sorbent, consistently yields high recovery rates and clean extracts, making it highly suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety testing.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Due to its rapid metabolism, residue monitoring programs often target its stable metabolites. A common analytical strategy involves the conversion of ceftiofur and its metabolites to a single, stable derivative, this compound (DCSA), through a hydrolysis and derivatization process. The accurate quantification of DCSA is crucial for ensuring food safety and regulatory compliance.

Complex matrices such as animal tissues and milk present significant analytical challenges due to the presence of endogenous interferences like proteins, fats, and phospholipids. These matrix components can lead to ion suppression or enhancement in LC-MS/MS analysis, compromising the accuracy and sensitivity of the method.[1][2] A selective and efficient sample cleanup step is therefore imperative. Solid-phase extraction (SPE) is a powerful technique for isolating analytes of interest from complex sample matrices, thereby reducing matrix effects and improving analytical performance.[1] This application note provides a detailed protocol for an optimized SPE cleanup method for DCSA analysis.

Experimental Protocols

Sample Preparation and Derivatization to DCSA

This protocol describes the initial extraction and derivatization of ceftiofur and its metabolites from a representative animal tissue sample to form DCSA.

Materials:

-

Homogenized animal tissue (e.g., muscle, kidney)

-

Dithioerythritol (DTE) solution

-

Iodoacetamide solution

-

Extraction buffer (e.g., phosphate buffer)

-

Acetonitrile

-

Centrifuge and centrifuge tubes

Procedure:

-

Weigh 1 gram of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add an appropriate volume of internal standard solution.

-

Add 10 mL of extraction buffer and vortex for 1 minute.

-

Add DTE solution to hydrolyze the sample, producing desfuroylceftiofur. Incubate as required (e.g., 50°C for 15 minutes).[3]

-

After cooling, add iodoacetamide solution to derivatize the desfuroylceftiofur to DCSA.

-

Add 20 mL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes and then centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant for SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup